1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the pyrazine derivative in the presence of a Lewis acid catalyst.
Formation of the Benzodioxin Moiety: The benzodioxin moiety is synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine share the pyrazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and 1,4-benzodioxin-2-one share the benzodioxin moiety but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-15-4-2-1-3-13(15)12-21-7-8-22(19(24)18(21)23)14-5-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGASWHGONXMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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